

## Spectroscopic data (NMR, IR, MS) of 2,5-Furandimethanol for characterization.

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Compound of Interest

Compound Name: 2,5-Furandimethanol

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# Characterization of 2,5-Furandimethanol: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5- Furandimethanol** (BHMF), a key bio-based platform chemical. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the unambiguous identification and characterization of this versatile compound in research and development settings.

## **Spectroscopic Data Summary**

The structural features of **2,5-Furandimethanol**, including the furan ring, the hydroxymethyl groups, and the symmetry of the molecule, give rise to a distinct spectroscopic fingerprint. The key data are summarized in the tables below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **2,5-Furandimethanol** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.24	S	2H	Furan ring protons (H-3, H-4)
4.60	S	4H	Methylene protons (- CH <sub>2</sub> -)
1.92	S	2H	Hydroxyl protons (- OH)

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **2,5-Furandimethanol** 

Chemical Shift (δ) ppm	Assignment	
154.05	Furan ring carbons attached to hydroxymethyl groups (C-2, C-5)	
108.61	Furan ring carbons with protons (C-3, C-4)	
57.53	Methylene carbons (-CH <sub>2</sub> )	

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Furandimethanol** is characterized by the presence of a strong, broad absorption band corresponding to the hydroxyl groups, as well as absorptions related to the furan ring and C-H bonds.

Table 3: Key IR Absorption Bands of **2,5-Furandimethanol** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretching (hydroxyl groups)
3100 - 3000	Medium	C-H stretching (aromatic/furan ring)
2991 - 2850	Medium	C-H stretching (aliphatic/methylene)
1600 - 1400	Medium	C=C stretching (furan ring)
1320 - 1000	Strong	C-O stretching

## Mass Spectrometry (MS)

The mass spectrum of **2,5-Furandimethanol** provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data of 2,5-Furandimethanol

m/z	Interpretation
128	Molecular ion [M]+
97	[M - CH <sub>2</sub> OH] <sup>+</sup>
81	[M - CH <sub>2</sub> OH - O] <sup>+</sup>
69	[M - CH <sub>2</sub> OH - CO] <sup>+</sup>
43	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of 2,5-Furandimethanol in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

#### <sup>13</sup>C NMR Acquisition:

- Switch the spectrometer to the <sup>13</sup>C nucleus frequency.
- Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
- Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
- A larger number of scans is required due to the low natural abundance of <sup>13</sup>C (typically several hundred to thousands of scans).



- Process the data similarly to the <sup>1</sup>H NMR spectrum.
- Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of solid 2,5-Furandimethanol onto the center of the ATR crystal.
- Pressure Application: Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

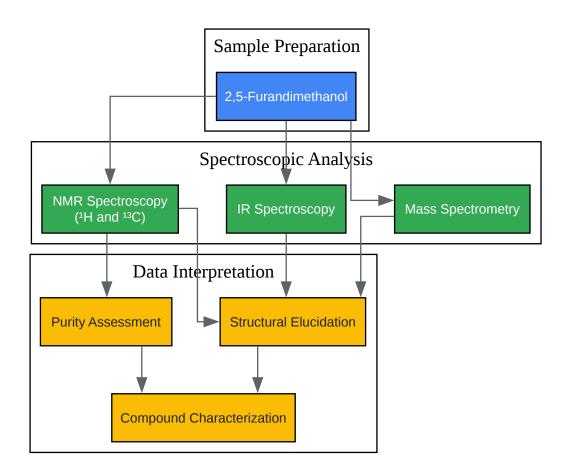
- Sample Introduction: Introduce a small amount of 2,5-Furandimethanol into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M+), and also induces fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



- Detection: The separated ions are detected, and their abundance is recorded.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,5-Furandimethanol**.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

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